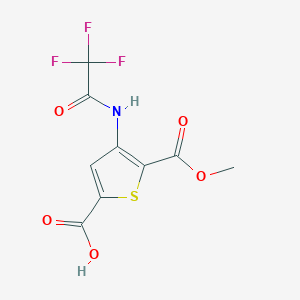

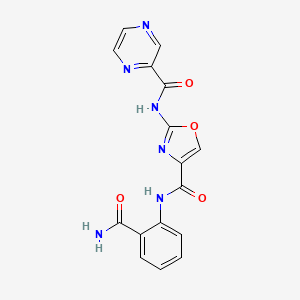

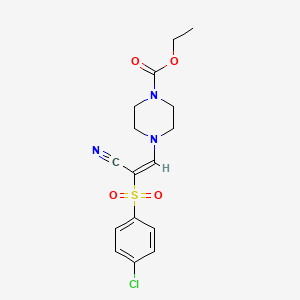

![molecular formula C19H21N3O3S B2492653 N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260946-70-0](/img/structure/B2492653.png)

N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions of substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH, indicating a general method for producing such compounds, which could be adapted for our compound of interest (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the structure of related compounds, providing insights into their molecular conformation and arrangement. For example, the crystal structure of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was elucidated, showcasing the importance of X-ray analysis in understanding the spatial configuration of such molecules (Kataev et al., 2021).

Applications De Recherche Scientifique

Heterocyclic Derivatives Synthesis

Research on compounds with similar structures, such as heterocyclic derivatives of guanidine, explores the formation and structural analysis of these compounds. The study by Banfield et al. (1987) delves into the synthesis and X-ray structure determination of related compounds, providing insights into their chemical properties and potential applications in designing new molecules for therapeutic purposes (Banfield, Fallon, & Gatehouse, 1987).

Radioligand Imaging

Compounds within the same family, such as 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been reported for their selective ligand properties for imaging proteins like the translocator protein (18 kDa) using positron emission tomography (PET). Dollé et al. (2008) discuss the radiosynthesis of one such compound, highlighting its potential for in vivo imaging, which is crucial for understanding various diseases at the molecular level (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Heterocyclic Synthesis Building Blocks

Enaminones are explored as building blocks in heterocyclic synthesis, leading to the creation of new compounds with potential pharmacological properties. Abdel-Khalik et al. (2004) describe the synthesis of nicotinic acid and thienopyridine derivatives, demonstrating the versatility of these chemical frameworks in producing biologically active molecules (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).

Thieno[2,3-d]pyrimidines Synthesis

The reaction of amino-thiophene derivatives with isocyanates under specific conditions can lead to the synthesis of thieno[2,3-d]pyrimidines, a process explored by Davoodnia et al. (2009). This research underlines the methods for creating derivatives that could be valuable in medicinal chemistry for drug development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Pyrimidine Derivatives as Analgesic Agents

Research into pyrimidine derivatives, such as those synthesized by Aggarwal et al. (2014), evaluates their potential as analgesic and antibacterial agents. This study showcases the broader application of pyrimidine-based compounds in developing new therapeutics (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).

Mécanisme D'action

Target of Action

Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to have antiviral , antimicrobial , and antitumor activities . They have also been used in the treatment of Parkinson’s disease .

Mode of Action

It is known that molecules of this class can form hydrogen bonds through their amine and amide groups, as well as their pyrimidine atoms . This allows them to interact with their targets and induce changes.

Biochemical Pathways

Similar compounds have been reported to inhibit the activity of tyrosine kinases , which are key components of several signaling pathways that regulate cell survival, activation, proliferation, differentiation, and maturation .

Pharmacokinetics

The molecular weight of a similar compound, c27h27n3o3s2, is reported to be 505663 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Similar compounds have demonstrated antiproliferative activity against various cancer cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as the presence of certain catalysts .

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-4-8-21-18(24)17-15(7-9-26-17)22(19(21)25)11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10,17H,4,8,11H2,1-3H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEESDYNGFHRRDO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)C)C)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

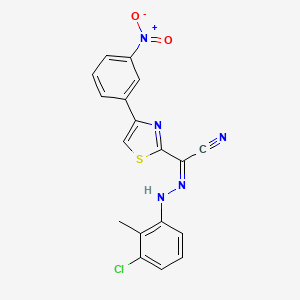

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

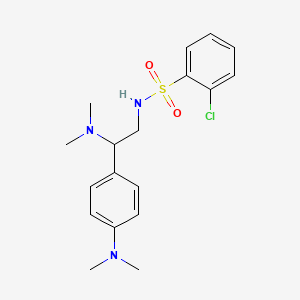

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

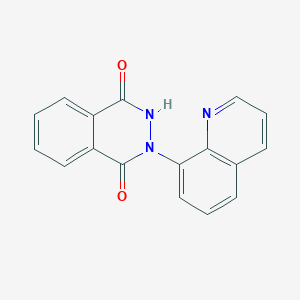

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)